N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 445218-61-1
VCID: VC8349422
InChI: InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18)
SMILES: C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide

CAS No.: 445218-61-1

Cat. No.: VC8349422

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide - 445218-61-1

Specification

CAS No. 445218-61-1
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
Standard InChI InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18)
Standard InChI Key XVYGBIMUAAGQMD-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N
Canonical SMILES C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N

Introduction

Nomenclature and Structural Characterization

Systematic Nomenclature

The IUPAC name N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide systematically describes its molecular architecture:

  • Pyridin-4-yl groups: Two aromatic heterocycles with nitrogen at the 4-position.

  • Methylidene-amino bridge: A -N=C(NH2)- unit linking the pyridine rings.

  • Carboxamide functionality: A -C(=O)NH- group at the 4-position of one pyridine .

Molecular Geometry

The compound’s planar structure arises from conjugation between the pyridine rings and the methylidene-amino-carboxamide system. Density functional theory (DFT) simulations predict a dihedral angle of 15–20° between the pyridine planes, enabling partial π-orbital overlap for enhanced electronic delocalization .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₀N₄O₂
Molecular weight (g/mol)242.23
Exact mass242.0808
Topological polar surface area87.4 Ų
LogP (octanol-water)1.15

Synthetic Methodologies

Condensation Reactions

The primary synthetic route involves a two-step protocol:

  • Formation of the methylidene-amino bridge: Reacting 4-aminopyridine with 4-pyridinecarboxaldehyde in ethanol under reflux (78°C, 2 h) yields the Schiff base intermediate .

  • Carboxamide functionalization: Treating the intermediate with acetic anhydride or carbodiimide coupling agents introduces the carboxamide group, achieving yields of 69–88% .

Solvent Effects

  • Ethanol reflux: Maximizes yield (88.2%) by enhancing reactant solubility and accelerating imine formation .

  • Ethanol-water (1:1): Reduces yield to 43.5% due to partial hydrolysis of the Schiff base .

Spectroscopic Properties

Infrared Spectroscopy

Critical IR absorptions (KBr pellet, cm⁻¹):

  • 1681: C=O stretch (carboxamide).

  • 1595: C=N stretch (methylidene-amino bridge).

  • 2981: Aromatic C-H stretch (pyridine).

  • 1155: C-O-C bend (solvent residue) .

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

  • 8.75 (d, 2H): Pyridine H-2/H-6.

  • 8.15 (s, 1H): Methylidene NH.

  • 7.85 (d, 2H): Pyridine H-3/H-5.

  • 2.45 (s, 2H): Carboxamide NH₂ .

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

  • 165.2: Carboxamide C=O.

  • 152.1: Pyridine C-4.

  • 148.3: C=N (methylidene-amino).

  • 122.4–136.7: Aromatic carbons .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; 12–15 mg/mL) but insoluble in hexane or chloroform .

  • Thermal stability: Decomposes at 210–215°C without melting, indicative of strong intermolecular H-bonding .

Tautomerism

The methylidene-amino group exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents (95:5 keto:enol ratio in toluene) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator